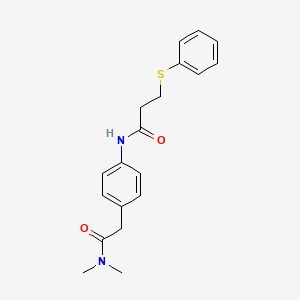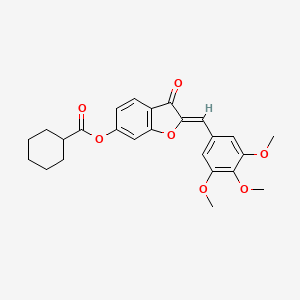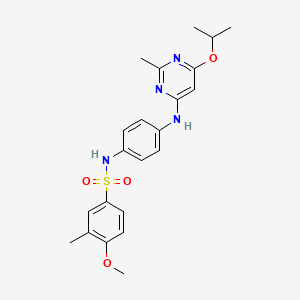![molecular formula C15H16FN3O B2710523 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2415472-24-9](/img/structure/B2710523.png)
6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a promising new class of drugs for the treatment of various autoimmune diseases and inflammatory conditions.
Mechanism of Action
6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine inhibits the activity of Janus kinases (JAKs), which are enzymes that play a critical role in the signaling pathways that lead to inflammation and immune system activation. By blocking JAKs, 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine can reduce the production of cytokines and other inflammatory mediators, which can help to alleviate the symptoms of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, it can reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation. It can also inhibit the activation and proliferation of T cells, which play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine is its specificity for JAKs, which can help to minimize off-target effects and reduce the risk of toxicity. However, like many other small molecule inhibitors, 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine can have limitations in terms of its pharmacokinetics, bioavailability, and potential for drug interactions. These factors can limit its effectiveness in certain clinical settings.
Future Directions
There are several potential future directions for research on 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine and other JAK inhibitors. One area of focus is the development of more selective and potent inhibitors that can target specific JAK isoforms or combinations of isoforms. Another area of interest is the potential use of JAK inhibitors in combination with other drugs, such as biologics or other small molecule inhibitors, to achieve synergistic effects. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in various clinical settings.
Synthesis Methods
6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine can be synthesized using a series of chemical reactions, including the reaction of 4-methoxybenzylamine with 6-cyclopropyl-5-fluoropyrimidine-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation using various chromatographic techniques.
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a critical role in the signaling pathways that lead to inflammation and immune system activation.
properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-20-12-6-2-10(3-7-12)8-17-15-13(16)14(11-4-5-11)18-9-19-15/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKAIAGAHNTQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2710440.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)



![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)
![(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2710455.png)
![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)
![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)